molecular formula C20H20ClN3O2 B4358882 N-(2-chlorobenzyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(2-chlorobenzyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B4358882
M. Wt: 369.8 g/mol
InChI Key: TWWGDKZQRDPMKG-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring, a chlorobenzyl group, and a dimethylphenoxy moiety

Preparation Methods

The synthesis of N-(2-chlorobenzyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the chlorobenzyl group and the dimethylphenoxy moiety. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(2-chlorobenzyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

N-(2-chlorobenzyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

N-(2-chlorobenzyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide can be compared with similar compounds such as:

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[(3,5-dimethylphenoxy)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-14-9-15(2)11-17(10-14)26-13-24-8-7-19(23-24)20(25)22-12-16-5-3-4-6-18(16)21/h3-11H,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWGDKZQRDPMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)NCC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorobenzyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide
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N-(2-chlorobenzyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide
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N-(2-chlorobenzyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide
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N-(2-chlorobenzyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide
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N-(2-chlorobenzyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide
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N-(2-chlorobenzyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide

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